Acetic acid, chloro-, 2-methylpropyl ester
Overview
Description
It is a colorless liquid with a boiling point of 167°C at 760 mmHg and a density of 1.054 g/cm³ . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, chloro-, 2-methylpropyl ester can be synthesized through the esterification of chloroacetic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to reflux temperature to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous processes where chloroacetic acid and isobutanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials. The purity of the final product is ensured through further purification steps such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, chloro-, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield chloroacetic acid and isobutanol.
Nucleophilic Substitution: The chlorine atom in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions typically occur under mild conditions with the use of nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Chloroacetic acid and isobutanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, chloro-, 2-methylpropyl ester is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 2-methylpropyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of chloroacetic acid and isobutanol. The chlorine atom in the ester can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
Isobutyl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl chloroacetate: Contains a methyl group instead of an isobutyl group, leading to different physical properties and reactivity.
Ethyl chloroacetate: Similar to methyl chloroacetate but with an ethyl group, affecting its boiling point and solubility.
Uniqueness: Acetic acid, chloro-, 2-methylpropyl ester is unique due to the presence of both a chloro and an ester functional group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methylpropyl 2-chloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGCJQBBHYWZHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158199 | |
Record name | Acetic acid, chloro-, isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-35-8 | |
Record name | Acetic acid, chloro-, isobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, chloro-, isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLPROPYL 2-CHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CPJ78Q243 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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